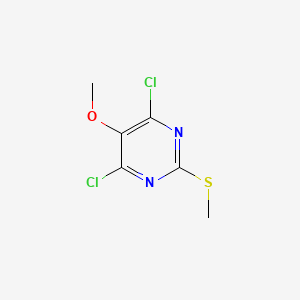
2-Chloro-5-methoxy-3-methylpyridine
Vue d'ensemble
Description
2-Chloro-5-methoxy-3-methylpyridine is a chemical compound with the CAS Number: 74650-70-7 . It has a molecular weight of 157.6 and its IUPAC name is 2-chloro-5-methoxy-3-methylpyridine . It is stored at temperatures between 2-8°C and is shipped at room temperature . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 2-Chloro-5-methoxy-3-methylpyridine is 1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 . The InChI key is GHLYOKOAECDWQL-UHFFFAOYSA-N .Applications De Recherche Scientifique
1. Use in Chemical Synthesis
- Application : “2-Chloro-5-methylpyridine” is used in the synthesis of various organic compounds .
- Method : A novel process is provided for the preparation of 2-chloro-5-methylpyridine from 3-methylpyridine-1-oxide and phosgene (COCl2). The process involves reacting 3-methylpyridine-1-oxide with trimethylamine and then with phosgene, at temperatures between -30°C and +50°C .
- Results : The process results in the formation of 2-chloro-5-methylpyridine, which is known as an intermediate for pharmaceuticals and insecticides .
2. Use in Agrochemicals
- Application : “2-Chloro-5-methylpyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine; subsequent vapor–phase fluorination of this intermediate .
- Results : The major use of trifluoromethylpyridine derivatives is in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
3. Use in Neonicotinoid Compounds
- Application : “2-Chloro-5-methoxy-3-methylpyridine” is used in the synthesis of new neonicotinoid compounds .
- Method : The specific synthesis method is not detailed, but it involves using “2-Chloro-5-methoxy-3-methylpyridine” as a raw material .
- Results : The neonicotinoid compounds synthesized have insecticidal activity. They are used in pesticide products such as imidacloprid and acetamiprid .
4. Use in Synthesis of Inhibitors
- Application : “2-Chloro-5-methoxy-3-methylpyridine” can be used in the synthesis of certain inhibitors .
- Method : The synthesis involves multiple steps starting from 2-fluoro-4-methylpyridine .
- Results : The optimized synthesis results in a higher yield compared to other methods .
5. Use in Synthesis of 2,3,5-DCTF
- Application : “2-Chloro-5-methoxy-3-methylpyridine” can be used in the synthesis of 2,3,5-DCTF, a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine; subsequent vapor–phase fluorination of this intermediate .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
6. Use in Synthesis of Organic Compounds
- Application : “2-Chloro-5-methoxy-3-methylpyridine” is used in the synthesis of various organic compounds .
- Method : The specific synthesis method is not detailed, but it involves using “2-Chloro-5-methoxy-3-methylpyridine” as a raw material .
- Results : The synthesized compounds are used in various fields, including agrochemicals and pharmaceuticals .
Safety And Hazards
The safety information for 2-Chloro-5-methoxy-3-methylpyridine includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .
Orientations Futures
2-Chloro-5-chloromethylpyridine, a compound similar to 2-Chloro-5-methoxy-3-methylpyridine, is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity. It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide . This suggests potential future directions for the use of 2-Chloro-5-methoxy-3-methylpyridine in similar applications.
Relevant Papers The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study provides valuable insights into the synthesis of compounds like 2-Chloro-5-methoxy-3-methylpyridine .
Propriétés
IUPAC Name |
2-chloro-5-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLYOKOAECDWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511473 | |
| Record name | 2-Chloro-5-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxy-3-methylpyridine | |
CAS RN |
74650-70-7 | |
| Record name | 2-Chloro-5-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)



![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)



